Methyl 2-amino-5-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-methylhexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is commonly used in pharmaceutical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methylhexanoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-amino-5-methylhexanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2-amino-5-methylhexanoic acid, methanol, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
Methyl 2-amino-5-methylhexanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Methyl 2-amino-5-methylhexanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-amino-5-methylpentanoate hydrochloride
- Methyl 2-amino-5-methylheptanoate hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds can result in different reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-amino-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGWZSZECCTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.